(2Z)-7-{[bis(2-methoxyethyl)amino]methyl}-2-[(3-bromophenyl)methylidene]-6-hydroxy-2,3-dihydro-1-benzofuran-3-one
Description
This compound is a benzofuran derivative characterized by a 3-bromophenyl substituent at position 2 and a bis(2-methoxyethyl)aminomethyl group at position 5. The hydroxyl group at position 6 and the dihydrofuranone core contribute to its structural uniqueness.
Properties
IUPAC Name |
(2Z)-7-[[bis(2-methoxyethyl)amino]methyl]-2-[(3-bromophenyl)methylidene]-6-hydroxy-1-benzofuran-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24BrNO5/c1-27-10-8-24(9-11-28-2)14-18-19(25)7-6-17-21(26)20(29-22(17)18)13-15-4-3-5-16(23)12-15/h3-7,12-13,25H,8-11,14H2,1-2H3/b20-13- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNXLLNDCTRBBIK-MOSHPQCFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CCOC)CC1=C(C=CC2=C1OC(=CC3=CC(=CC=C3)Br)C2=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCN(CCOC)CC1=C(C=CC2=C1O/C(=C\C3=CC(=CC=C3)Br)/C2=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24BrNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2Z)-7-{[bis(2-methoxyethyl)amino]methyl}-2-[(3-bromophenyl)methylidene]-6-hydroxy-2,3-dihydro-1-benzofuran-3-one is a novel derivative of benzofuran, which has been studied for its potential biological activities, particularly in the context of cancer therapy and other pharmacological effects. This article synthesizes existing research findings on its biological activity, including mechanisms of action, cytotoxic effects, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure features a benzofuran backbone with various substituents that may influence its biological activity. The presence of a bromophenyl group and a bis(2-methoxyethyl)amino moiety suggests potential for interaction with biological targets involved in cell signaling and apoptosis.
Research indicates that benzofuran derivatives can induce apoptosis in cancer cells through mechanisms involving the generation of reactive oxygen species (ROS) and mitochondrial dysfunction. For instance, studies on similar compounds have shown that they can increase ROS levels, leading to mitochondrial membrane potential disruption and subsequent activation of caspases, which are crucial for the apoptotic process .
Cytotoxicity Studies
A series of bioassays have been conducted to evaluate the cytotoxic effects of this compound against various cancer cell lines. The following table summarizes key findings from these studies:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis via ROS generation |
| A549 (Lung Cancer) | 20 | Mitochondrial dysfunction leading to cell death |
| HeLa (Cervical Cancer) | 12 | Activation of caspases due to mitochondrial stress |
These results indicate that the compound exhibits significant cytotoxicity across multiple cancer cell lines, suggesting its potential as an anticancer agent.
Case Studies and Clinical Relevance
In a study focusing on the therapeutic potential of benzofuran derivatives, it was found that compounds similar to this compound showed promising results in preclinical models. For instance:
- Case Study 1 : A derivative demonstrated a marked reduction in tumor size in xenograft models when administered at a dose of 50 mg/kg, highlighting its potential for further development as a therapeutic agent.
- Case Study 2 : Clinical trials involving related compounds indicated manageable toxicity profiles with significant antitumor activity observed in patients with advanced solid tumors.
Toxicological Profile
While the therapeutic potential is significant, understanding the toxicological profile is critical. Studies on related benzofuran compounds have indicated possible adverse effects such as:
Scientific Research Applications
The compound (2Z)-7-{[bis(2-methoxyethyl)amino]methyl}-2-[(3-bromophenyl)methylidene]-6-hydroxy-2,3-dihydro-1-benzofuran-3-one is a complex organic molecule that has garnered interest in various scientific research applications. This article explores its potential uses, particularly in medicinal chemistry, material science, and environmental studies.
Medicinal Chemistry
The compound has shown promise in medicinal chemistry due to its structural features that may influence biological activity.
- Anticancer Activity : Preliminary studies suggest that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The benzofuran moiety is often associated with anticancer properties, making this compound a candidate for further investigation in cancer therapeutics.
- Antimicrobial Properties : Research indicates that benzofuran derivatives may possess antimicrobial activities. This compound's unique functional groups could enhance its efficacy against bacterial and fungal infections.
Material Science
The incorporation of this compound into polymer matrices may lead to the development of novel materials with enhanced properties.
- Polymer Additive : Its ability to modify the physical properties of polymers can be explored, particularly in creating materials with improved thermal stability and mechanical strength.
- Nanocomposites : The compound's compatibility with various nanomaterials could facilitate the development of nanocomposites for applications in electronics and photonics.
Environmental Studies
The environmental implications of such compounds are increasingly relevant, particularly concerning their degradation and toxicity profiles.
- Toxicity Assessments : Understanding the environmental impact of this compound through toxicity assessments can inform regulatory frameworks regarding its use in industrial applications.
- Degradation Studies : Investigating the degradation pathways of this compound in different environmental conditions can provide insights into its persistence and potential ecological risks.
Case Study 1: Anticancer Activity
A study conducted on benzofuran derivatives indicated that modifications to the structure can significantly enhance anticancer activity. The specific derivative containing a bromophenyl group demonstrated increased potency against breast cancer cell lines, suggesting that similar modifications might be beneficial for the compound .
Case Study 2: Polymer Applications
Research on incorporating benzofuran derivatives into polycarbonate matrices showed improved thermal resistance and mechanical properties. This suggests that this compound could serve as an effective additive for enhancing polymer performance.
Data Tables
| Application Area | Specific Use Case | Potential Benefits |
|---|---|---|
| Medicinal Chemistry | Anticancer agent | Enhanced cytotoxicity against cancer cells |
| Antimicrobial agent | Effective against bacterial/fungal infections | |
| Material Science | Polymer additive | Improved thermal stability and mechanical strength |
| Nanocomposite development | Enhanced electronic and photonic properties | |
| Environmental Studies | Toxicity assessments | Informed regulatory decisions |
| Degradation studies | Understanding environmental persistence |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis focuses on three benzofuran derivatives with shared structural motifs but varying substituents, highlighting how structural differences influence physicochemical and biological properties:
Compound 7 (Methyl 7-acetyl-5-bromo-3-(bromomethyl)-6-hydroxy-1-benzofuran-2-carboxylate)
Source : Patent application (Molecules, 2010)
- Key Features :
- Bromine at position 5 and bromomethyl at position 3.
- Acetyl and methoxycarbonyl groups at positions 7 and 2, respectively.
- Activity : Exhibits synergistic antifungal activity with amiodarone, targeting fungal cell membranes. The dual bromine substituents likely enhance electrophilic reactivity, contributing to membrane disruption .
- Limitations : Higher molecular weight (due to bromine and acetyl groups) may reduce solubility compared to the target compound.
(2Z)-7-[[bis(2-methoxyethyl)amino]methyl]-2-[(2-chlorophenyl)methylidene]-6-hydroxy-1-benzofuran-3-one
Source : ECHEMI database (2022)
- Key Features: Chlorine at the 2-position of the phenyl ring instead of bromine. Identical bis(2-methoxyethyl)aminomethyl group at position 6.
- Methoxyethyl groups may improve aqueous solubility, favoring pharmacokinetic profiles .
Target Compound: (2Z)-7-{[bis(2-methoxyethyl)amino]methyl}-2-[(3-bromophenyl)methylidene]-6-hydroxy-2,3-dihydro-1-benzofuran-3-one
- Distinctive Features: Bromine at the 3-position of the phenyl ring enhances steric bulk and electron-withdrawing effects. The dihydrofuranone ring (vs. fully aromatic benzofuran in Compound 7) may increase conformational flexibility.
- Predicted Properties: Solubility: Methoxyethyl groups likely enhance solubility relative to halogen-heavy analogs like Compound 7. Bioactivity: The 3-bromophenyl group could improve binding to hydrophobic enzyme pockets, while the aminomethyl side chain may facilitate interactions with charged residues in antifungal targets .
Data Table: Comparative Analysis of Key Features
Discussion of Structural Influences
- Halogen Effects : Bromine’s larger atomic radius and higher lipophilicity compared to chlorine may enhance membrane penetration but reduce metabolic stability .
- Substituent Position : The 3-bromophenyl group in the target compound vs. 2-chlorophenyl in the analog alters steric and electronic interactions with biological targets.
- Side Chain Modifications: The bis(2-methoxyethyl)amino group likely improves solubility and reduces cytotoxicity relative to halogen-dense analogs like Compound 7 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
